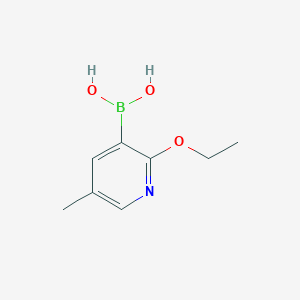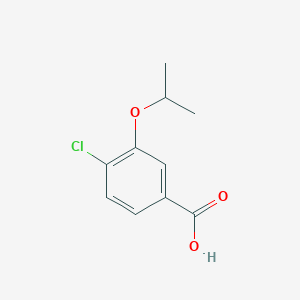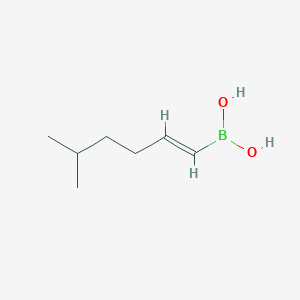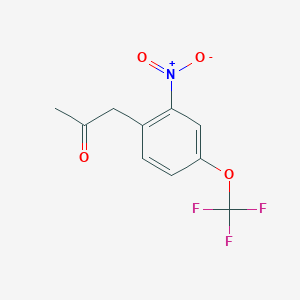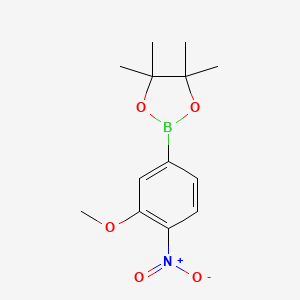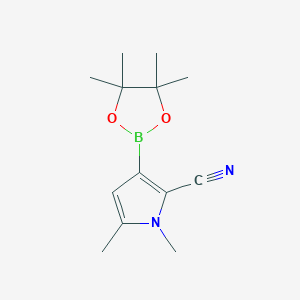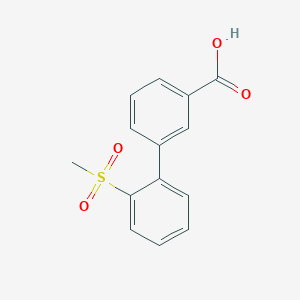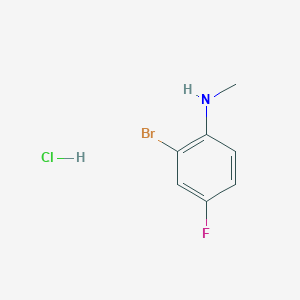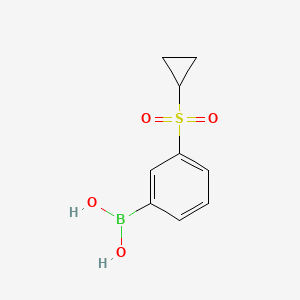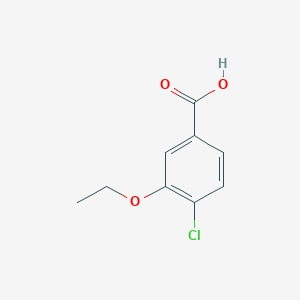
1,5-Naphthalenedisulfonic acid tetrahydrate
説明
1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid and is typically obtained as the tetrahydrate . It is a colorless solid and, like other sulfonic acids, it is a strong acid .
Synthesis Analysis
1,5-Naphthalenedisulfonic acid tetrahydrate reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Molecular Structure Analysis
The molecular formula of 1,5-Naphthalenedisulfonic acid tetrahydrate is C10H6(SO3H)2·4H2O . The molecular weight is 360.36 .Chemical Reactions Analysis
The disulfonic acid forms an anhydride when treated with oleum below 50℃ . Also, it reacts with [n-Bu2SnO]n in a 1:1 stoichiometry, followed by reaction with 2,2’-bipyridine-N,N’-dioxide (BPDO-I) to yield a 1D-coordination polymer .Physical And Chemical Properties Analysis
1,5-Naphthalenedisulfonic acid tetrahydrate crystallizes as the tetrahydrate but dehydrates at 125 ℃ to give the anhydrous acid (mp 240 – 245℃) . It is a solid at 20 deg.C .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “1,5-Naphthalenedisulfonic acid tetrahydrate”, focusing on several unique applications:
Liposomal Entrapment
1,5-Naphthalenedisulfonic acid disodium salt has been studied for its potential in liposomal entrapment within phospholipid vesicles. This application is significant in the field of drug delivery systems, where encapsulating therapeutic agents can enhance their stability and efficacy .
Coordination Polymers
The compound reacts with organotin oxides to form coordination polymers, specifically with [n-Bu2SnO]n and 2,2′-bipyridine-N,N′-dioxide (BPDO-I), yielding a 1D-coordination polymer where it acts as a bridging ligand between two tin centers. This has implications in materials science for creating new types of polymers with unique properties .
Dianion Studies
Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated through collision-induced dissociation and infrared multiple photon dissociation/detachment techniques. Such studies are crucial in understanding the behavior of dianions which can be applied in various chemical processes .
Dye and Pigment Production
It serves as an intermediate in the production of direct dyes and organic pigments. The role of such intermediates is vital in the textile industry and other sectors requiring colorants .
Environmental Research
As a sulfonated aromatic pollutant, this compound is used in environmental research to study the effects and treatment of such pollutants. Understanding its behavior helps in developing methods to mitigate environmental contamination .
Safety and Hazards
1,5-Naphthalenedisulfonic acid tetrahydrate is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, wearing protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
naphthalene-1,5-disulfonic acid;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.4H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;;/h1-6H,(H,11,12,13)(H,14,15,16);4*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBLYGIIADHDKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.O.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692957 | |
| Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedisulfonic acid tetrahydrate | |
CAS RN |
211366-30-2 | |
| Record name | Naphthalene-1,5-disulfonic acid--water (1/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | naphthalene-1,5-disulfonic acid tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.203.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,5-naphthalenedisulfonic acid tetrahydrate in organotin chemistry?
A1: 1,5-Naphthalenedisulfonic acid tetrahydrate acts as a source of the disulfonate anion (1,5-C10H6(SO3)22−) in these reactions. This anion can act as a bridging ligand between two tin centers, leading to the formation of coordination polymers [, ]. In some cases, it can also remain outside the coordination sphere of tin, resulting in ionic complexes [, ].
Q2: Can you provide an example of a unique organotin compound synthesized using 1,5-naphthalenedisulfonic acid tetrahydrate and its significance?
A3: One interesting example is the formation of [{PhSn(H2O)3(μ-OH)}2][{1,5-C10H6-(SO3)2}2] []. This compound is significant because it represents the first example of a hydrated monoorganotin cation. This discovery was made possible by the reaction of Ph2SnO with 1,5-naphthalenedisulfonic acid tetrahydrate, which unexpectedly led to Sn−aryl bond cleavage and the formation of the unique cationic species.
Q3: Besides its use in organotin chemistry, are there other applications of 1,5-naphthalenedisulfonic acid tetrahydrate?
A4: Yes, 1,5-naphthalenedisulfonic acid tetrahydrate has been utilized in the solvothermal synthesis of monolithium hydronium sulfate [(H3O)LiSO4] []. This highlights the versatility of this compound in different areas of inorganic synthesis.
Q4: What analytical techniques are typically used to characterize the organotin compounds synthesized using 1,5-naphthalenedisulfonic acid tetrahydrate?
A5: The research primarily utilizes single-crystal X-ray diffraction to determine the solid-state structures of the synthesized compounds [, , ]. Additionally, thermogravimetric analysis (TGA) is employed to assess the thermal stability of these compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



